molecular formula C7H16ClNO2 B6191884 (3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride CAS No. 2648868-23-7

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride

Cat. No.: B6191884
CAS No.: 2648868-23-7
M. Wt: 181.7
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Description

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with a methoxy group and a methyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Properties

CAS No.

2648868-23-7

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a piperidine derivative.

    Introduction of Substituents: The methoxy and methyl groups are introduced through specific reactions, such as alkylation and methylation.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or reagents to obtain the desired (3R,5S) configuration.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a probe in studying biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-methoxy-3-(trifluoromethyl)-3-piperidinol hydrochloride: Similar structure but with a trifluoromethyl group instead of a methyl group.

    (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl: A related compound with a hydroxyl group instead of a methoxy group.

Uniqueness

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

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